Chlorbetamide
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Overview
Description
Chlorbetamide is a chemical compound with the molecular formula C₁₁H₁₁Cl₄NO₂ and a molecular weight of 331.02 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes multiple chlorine atoms and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorbetamide can be synthesized through several methods, including the reaction of acyl chlorides with amines. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethanol in the presence of a base . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often involves multiple purification steps, including crystallization and recrystallization, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Chlorbetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Chlorbetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
Chlorbetamide can be compared with other similar compounds, such as chlorpropamide and chlorpheniramine. These compounds share some structural similarities but differ in their specific functional groups and biological activities . This compound is unique due to its specific combination of chlorine atoms and amide group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
- Chlorpropamide
- Chlorpheniramine
- Chlorphenylpyridamine
Chlorbetamide stands out for its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
97-27-8 |
---|---|
Molecular Formula |
C11H11Cl4NO2 |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2 |
InChI Key |
STLZCUYBVPNYED-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |
Appearance |
Solid powder |
97-27-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlorbetamide; NSC 16110; NSC-16110; NSC16110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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